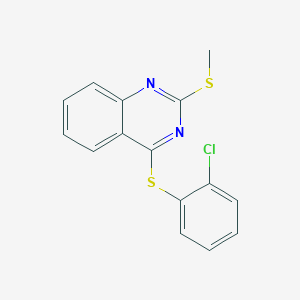
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide, also known as Chlorphenyl-Methylsulfanyl-Quinazolinyl Sulfide (CMQS), is a synthetic compound with a wide range of applications in scientific research. CMQS has been used in a variety of experiments to study the biochemical and physiological effects of certain compounds, as well as to investigate the mechanism of action of certain drugs.
Aplicaciones Científicas De Investigación
CMQS has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. CMQS has also been used in studies of the effects of certain compounds on gene expression and cellular processes.
Mecanismo De Acción
The mechanism of action of CMQS is not fully understood. However, it is believed that CMQS binds to certain proteins in the cell, which results in the inhibition of certain biochemical processes. This inhibition of biochemical processes can lead to the inhibition of certain physiological processes, such as cell growth and metabolism.
Biochemical and Physiological Effects
CMQS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of certain inflammatory compounds. CMQS has also been shown to inhibit the activity of certain proteins, such as G-protein coupled receptors, which are involved in the regulation of certain cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMQS in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, CMQS is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, CMQS is not very selective and can bind to a variety of proteins, which can make it difficult to study the specific effects of the compound.
Direcciones Futuras
There are a variety of potential future directions for the use of CMQS in scientific research. CMQS could be used to study the effects of certain compounds on gene expression and cellular processes. Additionally, CMQS could be used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. Finally, CMQS could be used in studies of the effects of certain compounds on the immune system, as well as studies of the effects of certain compounds on the development and progression of certain diseases.
Métodos De Síntesis
CMQS is synthesized using a two-step process. The first step involves the reaction of 2-chlorophenyl-2-methylsulfanyl-4-quinazolin-3-yl sulfide with benzene-1,2-dithiol in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, as well as a byproduct of benzene-1,2-dithiol. The second step involves the reaction of the byproduct with sodium hydroxide in the presence of a catalyst, such as palladium chloride. This reaction produces the desired compound, as well as a byproduct of sodium sulfide.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWIKPDBVCGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

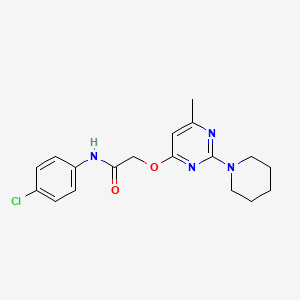
![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)

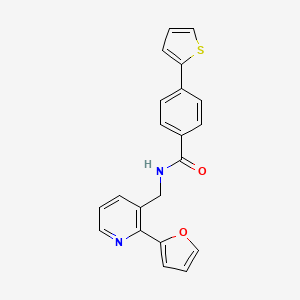
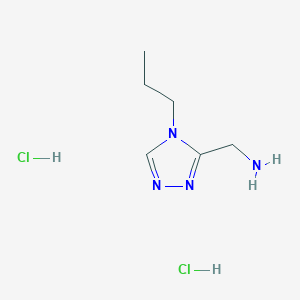

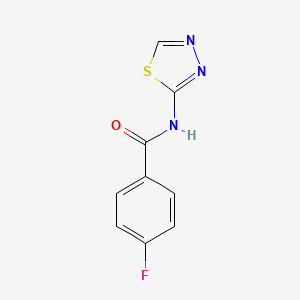

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
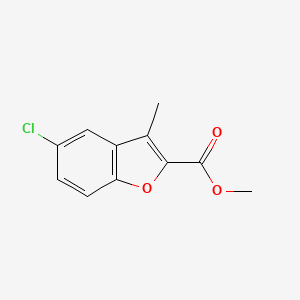
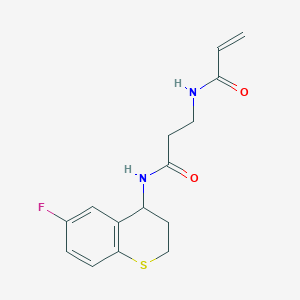
![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)